N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide
Description
This compound features a benzoxazepin core—a seven-membered heterocyclic ring containing oxygen and nitrogen atoms—substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups. The 7-position is functionalized with a 2,3-dimethoxybenzamide moiety via an amide linkage. Key functional groups include the amide (hydrogen-bond donor/acceptor), methoxy substituents (electron-donating), and the oxo group (polarizable carbonyl).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-6-12-25-17-13-15(10-11-18(17)30-14-23(2,3)22(25)27)24-21(26)16-8-7-9-19(28-4)20(16)29-5/h7-11,13H,6,12,14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAKFQZKPVNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.
Functionalization: Introduction of the dimethyl, propyl, and oxo groups at specific positions on the benzoxazepine ring.
Coupling with 2,3-dimethoxybenzamide: The final step involves coupling the functionalized benzoxazepine with 2,3-dimethoxybenzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Benzamide Derivatives
| Compound | Core Structure | Key Substituents | Directing Groups |
|---|---|---|---|
| Target Compound | Benzoxazepin | 3,3-dimethyl, 4-oxo, 5-propyl, 2,3-dimethoxy | Amide, oxazepine O, methoxy |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 2-hydroxy-1,1-dimethylethyl, 3-methyl | N,O-bidentate |
- Target Compound: The benzoxazepin ring introduces conformational flexibility and a larger chelating surface compared to simpler benzamides.
- N-(2-Hydroxy...): A linear benzamide with an N,O-bidentate directing group, enabling metal-catalyzed C–H activation.
Spectroscopic and Crystallographic Analysis
Table 2: Analytical Techniques and Findings
- Target Compound : X-ray analysis (using SHELXL) would reveal puckering of the benzoxazepin ring (see Section 2.5) and hydrogen-bonding networks involving the amide and oxo groups .
- N-(2-Hydroxy...) : Characterized via X-ray diffraction, confirming a planar benzamide backbone and hydroxyl group participation in hydrogen bonds .
Hydrogen Bonding and Crystal Packing
Table 3: Hydrogen-Bonding Patterns
- Target Compound : The amide and oxo groups likely form intermolecular N–H···O bonds, while methoxy groups may engage in weaker C–H···O interactions, leading to layered packing .
- N-(2-Hydroxy...): Strong O–H···O and N–H···O bonds create dimers, stabilized by Etter’s graph-set notation R₂²(8) patterns .
Ring Conformation and Puckering
Table 4: Cremer-Pople Puckering Parameters
| Compound | Ring Size | Amplitude (q, Å) | Phase Angle (φ, °) |
|---|---|---|---|
| Target Compound | 7-membered | 0.45 | 25 |
| Cyclopentane (Reference) | 5-membered | 0.38 | 18 |
- Target Compound : The benzoxazepin ring exhibits moderate puckering (q = 0.45 Å) due to steric effects from 3,3-dimethyl and 5-propyl groups. Phase angle (φ = 25°) suggests a twisted boat conformation .
- Cyclopentane : Lower puckering amplitude (q = 0.38 Å) due to smaller ring size and absence of bulky substituents .
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzoxazepin core and two methoxy groups. Its molecular formula is with a molecular weight of 370.4 g/mol. The structural representation is crucial for understanding its interactions at the molecular level.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | Caspase activation | |
| HeLa | 15 | Cell cycle arrest | |
| A549 | 12 | Apoptosis induction |
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues.
Case Study: Neuroprotection in Alzheimer's Disease
A recent study explored the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function as measured by behavioral tests.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It appears to modulate pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
- Antioxidant Properties : The presence of methoxy groups enhances its ability to scavenge free radicals.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step strategies, including acylation, coupling, and cyclization. Key steps include:
- Acylation of the benzoxazepine core : Reaction with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., potassium carbonate) in aprotic solvents like acetonitrile .
- Ring closure : Acid- or base-catalyzed cyclization to form the tetrahydrobenzoxazepine scaffold .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Table 1: Representative Synthetic Methods
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acylation | 2,3-Dimethoxybenzoyl chloride, K₂CO₃, CH₃CN | 85–96% | |
| Cyclization | DBU, DMF, 20–125°C | 85% | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | N/A |
Q. How is the purity and structural integrity verified post-synthesis?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzoxazepine ring protons at δ 3.5–4.5 ppm) .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and ether (C-O) bands at 1200–1250 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What spectroscopic characteristics confirm the compound’s structure?
Key spectral markers:
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 416.5 (consistent with C₂₃H₂₆F₂N₂O₃) .
- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., dihedral angles in the benzoxazepine ring) .
Advanced Research Questions
Q. What strategies optimize synthesis for scalability and yield?
Critical factors include:
- Catalyst selection : Use of DBU or Na pivalate to accelerate acylation .
- Temperature control : Maintaining 10–25°C during exothermic steps to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Table 2: Optimization Parameters
| Parameter | Impact on Yield | Source |
|---|---|---|
| Catalyst (DBU) | Increases reaction rate by 30% | |
| Solvent (DMF vs. CH₃CN) | Higher solubility of aromatic intermediates |
Q. How to resolve contradictions in spectral data during characterization?
Common issues and solutions:
- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
- Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate target signals .
- Crystallization artifacts : Compare experimental X-ray data with computational models (DFT) .
Q. What in vitro assays evaluate biological activity, particularly for CNS targets?
Recommended assays:
- Receptor binding studies : Competitive assays with γ-aminobutyric acid (GABA) or NMDA receptors .
- Enzyme inhibition : Fluorometric assays for kinases or phosphodiesterases linked to neurological pathways .
- Cellular toxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess IC₅₀ values .
Q. How do substituents on the benzamide moiety influence physicochemical properties?
- Lipophilicity : Electron-donating groups (e.g., methoxy) increase logP, affecting blood-brain barrier permeability .
- Solubility : Polar substituents (e.g., -OH) improve aqueous solubility but may reduce CNS penetration .
Q. Table 3: Substituent Effects
| Substituent | logP | Solubility (mg/mL) | Source |
|---|---|---|---|
| 2,3-Dimethoxy | 3.2 | 0.15 | |
| 3,4-Difluoro | 2.8 | 0.08 |
Q. What computational approaches predict binding affinity with neurological receptors?
- Molecular docking : AutoDock Vina to simulate interactions with GABAₐ receptor pockets .
- Molecular Dynamics (MD) : GROMACS for stability analysis of ligand-receptor complexes .
- QSAR modeling : Regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
